Bullatantriol

Übersicht

Beschreibung

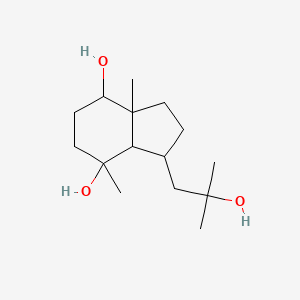

Bullatantriol is a sesquiterpenoid compound that has been isolated from various species of the plant genus Homalomena . It is characterized by its unique structure, which includes a 2-hydroxy-2-methylpropyl group, methyl groups at specific positions, and multiple hydroxy groups . This compound has shown potential biological activities, including the stimulation of osteoblast proliferation and differentiation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Bullatantriol can be synthesized through various organic synthesis methods. One common approach involves the use of sesquiterpenoid precursors, which undergo a series of chemical reactions to form the desired compound. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the chosen synthetic route .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from natural sources, such as the rhizomes of Acorus calamus . The extraction process may include steps like solvent extraction, purification, and crystallization to obtain this compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions: Bullatantriol undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced products.

Substitution: Replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxy derivatives, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Bullatantriol has a wide range of scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

Biology: Studied for its effects on cell proliferation and differentiation, particularly in osteoblasts.

Medicine: Investigated for its potential antibacterial and antifection properties.

Industry: Utilized as a surfactant and emulsifier in various industrial applications.

Wirkmechanismus

The mechanism of action of Bullatantriol involves its interaction with specific molecular targets and pathways. It has been shown to stimulate the proliferation and differentiation of osteoblasts, which are cells responsible for bone formation . The exact molecular targets and pathways involved in this process are still under investigation, but it is believed to involve signaling pathways related to cell growth and differentiation .

Vergleich Mit ähnlichen Verbindungen

Bullatantriol is unique among sesquiterpenoids due to its specific structural features and biological activities. Similar compounds include:

- Mucrolidin

- 1beta,4beta,7alpha-Trihydroxyeudesmane

- 1beta,4beta,6beta,11-Tetrahydroxyeudesmane

- Oplodiol

- Acetylthis compound

- Homalomenol

- Maristeminol

These compounds share structural similarities with this compound but may differ in their specific biological activities and applications.

Biologische Aktivität

Bullatantriol, a sesquiterpenoid compound with the CAS number 99933-32-1, has garnered attention for its various biological activities. Isolated from the rhizomes of Homalomena occulta, this compound exhibits notable effects on osteoblast proliferation and differentiation, as well as potential antibacterial properties. This article compiles research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure

This compound is characterized by its unique sesquiterpenoid structure, which contributes to its biological properties. The compound has been identified through advanced spectroscopic techniques, including NMR and X-ray diffraction analysis.

1. Osteoblast Proliferation and Differentiation

This compound has been shown to significantly stimulate the proliferation and differentiation of osteoblasts in vitro. This activity suggests its potential application in bone health and regeneration.

- Study Findings : In a study examining the effects of various sesquiterpenoids on osteoblasts, this compound was found to enhance mineralization and promote osteogenic differentiation, indicating its role in bone metabolism .

2. Anti-Inflammatory Effects

This compound exhibits anti-inflammatory properties by inhibiting nitric oxide (NO) production in BV2 microglial cells stimulated by lipopolysaccharides (LPS). This effect is crucial for neuroprotection and reducing neuroinflammation.

- Mechanism : The inhibition of NO production suggests a mechanism where this compound may modulate inflammatory pathways, which could be beneficial in neurodegenerative conditions .

3. Antibacterial Activity

Research indicates that this compound possesses weak antibacterial properties against various bacterial strains. In agar diffusion assays, it displayed limited effectiveness compared to other compounds but still contributes to the overall antimicrobial profile of extracts from Homalomena occulta.

- Case Study : In a comparative study of sesquiterpenoids, this compound was tested against six different bacterial strains, showing modest antibacterial activity .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

Eigenschaften

IUPAC Name |

(3R,3aR,4S,7R,7aR)-3-(2-hydroxy-2-methylpropyl)-4,7a-dimethyl-2,3,3a,5,6,7-hexahydro-1H-indene-4,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O3/c1-13(2,17)9-10-5-7-14(3)11(16)6-8-15(4,18)12(10)14/h10-12,16-18H,5-9H2,1-4H3/t10-,11-,12-,14+,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQHTXZNYHSCIFE-FPVZYODXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C1C(CCC2O)(C)O)CC(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]([C@H]1[C@@](CC[C@H]2O)(C)O)CC(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50244351 | |

| Record name | (+)-Bullatantriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50244351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99933-32-1 | |

| Record name | (+)-Bullatantriol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099933321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Bullatantriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50244351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.